
INCB40093
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. This compound showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. This compound blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, this compound is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines. (http://cancerres.aacrjournals.org/content/74/19_Supplement/4531.short)
Scientific Research Applications
Treatment of B-Cell Malignancies
INCB40093 has shown promise in clinical trials for treating B-cell lymphomas. A significant Phase 1 study evaluated its efficacy both as a monotherapy and in combination with itacitinib, a JAK1 inhibitor. Key findings from this study include:
- Efficacy : The drug demonstrated activity across various B-cell lymphomas, with a response rate of 63% in patients with follicular lymphoma when used alone. When combined with itacitinib, the response rates improved to 67% in classic Hodgkin lymphoma and 31% in non-germinal center B-cell-like diffuse large B-cell lymphoma (DLBCL) .
- Safety Profile : The combination therapy was generally well-tolerated, with fewer grade 3 or higher adverse events compared to monotherapy. Common adverse events included pneumonia and pyrexia .
Mechanistic Insights
The mechanism of action for this compound involves the selective inhibition of PI3Kδ, which is crucial for B-cell receptor signaling. This inhibition leads to:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in human B-cell lymphoma cell lines and inhibit tumor growth in xenograft models .
- Synergistic Effects : Combining this compound with JAK inhibitors may enhance therapeutic efficacy by targeting multiple pathways involved in tumor survival .
Ongoing Clinical Trials
Several ongoing clinical trials are exploring the potential of this compound:
- Phase 1/2 Studies : These studies aim to determine the maximum tolerated dose and evaluate the safety and efficacy of this compound alone and in combination with other agents like itacitinib .
- Expanded Indications : Research is also being conducted to assess its effectiveness against other malignancies beyond B-cell cancers, including solid tumors .
Summary of Clinical Findings
The following table summarizes key findings from clinical studies involving this compound:
Study Type | Monotherapy Efficacy | Combination Efficacy (with itacitinib) | Common Adverse Events |
---|---|---|---|
Phase 1 Study | 63% response in follicular lymphoma | 67% response in classic Hodgkin lymphoma | Pneumonia, pyrexia |
Phase 1/2 Trials | Active across B-cell lymphomas | Improved response rates in select subtypes | Gastrointestinal bleed (1 case) |
Properties
IUPAC Name |
unknown |
---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB40093; INCB-40093; INCB 40093. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.